6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine is a synthetic compound classified within the imidazo[1,5-a]pyrido[3,2-e]pyrazine family. This compound features a complex heterocyclic structure characterized by multiple nitrogen atoms and various substituents that contribute to its unique chemical properties. The molecular formula is , indicating a moderate level of complexity typical for biologically significant compounds. The structure includes a chloro group at the 6-position, a methoxy group at the 2-position, a methyl group at the 7-position, and a propyl group at the 9-position of the imidazo framework .
The synthesis of 6-chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine typically involves multi-step organic reactions. One common method includes using intermediates such as 4-chloro-8-methoxy-3-methyl-1-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine. The synthesis pathway generally involves:
These methods are crucial for producing the compound in sufficient purity for biological testing and application studies.
The molecular structure of 6-chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine can be described as follows:
The structural representation can be denoted using SMILES notation: CCCC1=NC(C)=C2C(Cl)=NC3=CC=C(OC)N=C3N12
.
The chemical reactivity of 6-chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine is influenced by its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or facilitate further chemical studies.
Research indicates that compounds within the imidazo[1,5-a]pyrido[3,2-e]pyrazine class exhibit significant biological activities. Specifically, 6-chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine has been studied for its potential as an inhibitor of phosphodiesterases (PDEs).
Understanding these interactions is vital for optimizing the therapeutic potential of the compound in clinical settings .
6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine holds potential applications primarily in medicinal chemistry due to its biological activity:
Future research may uncover additional therapeutic applications or lead to derivatives with enhanced efficacy or specificity against various biological targets .
The synthesis of 6-chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 959706-26-4; MW: 290.75 g/mol; C₁₄H₁₅ClN₄O) involves meticulously designed multi-step sequences to construct its complex tricyclic architecture [1] [2]. A representative route begins with the condensation of 2-amino-3-chloro-5-methoxypyridine with α-keto esters under reflux conditions in anhydrous toluene, forming the core pyrido[3,2-e]pyrazine intermediate. This intermediate undergoes regioselective chlorination at the C6 position using phosphorus oxychloride at 110°C, achieving >95% conversion efficiency [4]. The critical imidazo-annellation is accomplished by reacting the chlorinated intermediate with 2-bromo-4-methylpentan-3-one in the presence of ammonium acetate, introducing the 7-methyl and 9-propyl groups simultaneously. This step requires precise temperature control (70–75°C) to suppress N-alkylation byproducts [3] [9].
Table 1: Key Physicochemical Properties of 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₄H₁₅ClN₄O | High-Resolution MS |
Molecular Weight | 290.75 g/mol | Calculated |
Purity | ≥95% | HPLC (UV 254 nm) |
Density | 1.38 ± 0.1 g/cm³ | Pycnometry |
Canonical SMILES | CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2Cl)C | — |
Storage Stability | Stable at 2–8°C for >24 months | Long-term stability studies |
Alternative pathways leverage N-oxide intermediates to enhance electrophilic substitution at the C9 position. One optimized protocol involves the formation of a pyridine N-oxide precursor, followed by nucleophilic displacement with propylmagnesium bromide under palladium catalysis. This method achieves a 78% yield for the 9-propyl introduction—a 22% improvement over classical Friedel-Crafts alkylation [4] [7]. Post-synthetic purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material (>99.5% purity by LC-MS) [2].
Regioselective functionalization of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold presents challenges due to the presence of multiple electron-rich nitrogen atoms. Palladium-catalyzed cross-coupling reactions have been optimized for C6 and C9 modifications:
Microwave-assisted catalysis significantly enhances reaction efficiency. For example, copper(I)-catalyzed C—N coupling at C7 utilizes CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine at 150°C under microwave irradiation. This reduces reaction times from 48 hours to 25 minutes while maintaining yields of 75–92% [3].
Table 2: Comparative Catalytic Systems for C9 Functionalization
Catalytic System | Reaction Type | Yield (%) | Regioselectivity | Reference |
---|---|---|---|---|
Pd(OAc)₂/XPhos/K₃PO₄ | Propylation via Negishi | 88 | >20:1 (C9 vs. C6) | [7] |
Pd(dppf)Cl₂/ZnEt₂ | Ethylation | 76 | 15:1 | [3] |
NiCl₂(dme)/dtbbpy/MgBr₂ | Benzylation | 68 | 8:1 | [7] |
Photoredox catalysis (Ir[dF(CF₃)ppy]₂(dtbbpy))PF₆) | Trifluoromethylation | 52 | >99% C9 selectivity | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0